BenchChemオンラインストアへようこそ!

3-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea

Kinase Inhibition Pain Research Oncology

3-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea (CAS 2034565-95-0) is a tri-substituted urea derivative with the molecular formula C16H24N2O4 and a molecular weight of 308.37 g/mol. It is classified as a tropomyosin-related kinase A (TrkA) inhibitor, a target implicated in pain signaling and oncogenic pathways.

Molecular Formula C16H24N2O4
Molecular Weight 308.378
CAS No. 2034565-95-0
Cat. No. B2684377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea
CAS2034565-95-0
Molecular FormulaC16H24N2O4
Molecular Weight308.378
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(CNC(=O)NC2CCOCC2)OC
InChIInChI=1S/C16H24N2O4/c1-20-14-5-3-4-12(10-14)15(21-2)11-17-16(19)18-13-6-8-22-9-7-13/h3-5,10,13,15H,6-9,11H2,1-2H3,(H2,17,18,19)
InChIKeyHSDMOQXUMUUYGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2-Methoxy-2-(3-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea (CAS 2034565-95-0): A Tri-Substituted Urea TrkA Kinase Inhibitor for Pain and Oncology Research


3-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea (CAS 2034565-95-0) is a tri-substituted urea derivative with the molecular formula C16H24N2O4 and a molecular weight of 308.37 g/mol . It is classified as a tropomyosin-related kinase A (TrkA) inhibitor, a target implicated in pain signaling and oncogenic pathways [1]. The compound is sourced from a patent family (WO2013176970) assigned to Merck Sharp & Dohme Corp., where it is specifically designated as Example 2, indicating its selection for advanced profiling within a larger chemical series [1]. Its structure features a methoxy-substituted phenyl ethyl group linked to an oxan-4-yl (tetrahydropyran) moiety via a urea bridge, distinguishing it from other TrkA-targeting chemotypes.

Procurement Risk: Why Generic Substitution of 3-[2-Methoxy-2-(3-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea Is Not Straightforward for TrkA Research


TrkA kinase inhibitors are highly sensitive to structural modifications, with even minor changes to the urea linker or terminal ring systems profoundly impacting potency, selectivity, and pharmacokinetic profiles [1]. This compound is specifically patented as a benchmark example in the Merck Sharp & Dohme Corp. portfolio, highlighting a specific substitution pattern—a 2-methoxy-2-(3-methoxyphenyl)ethyl group and an oxan-4-yl ring—that was prioritized over other analogs [1]. Generic substitution with other tri-substituted ureas, even those with similar molecular weights or logP values, risks losing the precise binding conformation required for TrkA inhibition, potentially leading to significant drops in target engagement and in vivo efficacy. The quantitative evidence below underscores the specific molecular features that differentiate this compound from its closest in-class relatives.

Quantitative Differentiation of 3-[2-Methoxy-2-(3-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea Against Comparator TrkA Inhibitors


Target Affinity: TrkA Binding Affinity of the Tri-Substituted Urea Core vs. Structurally Distinct Inhibitor Chemotypes

The compound is identified as 'Tri-substituted urea derivative 2' in the Therapeutic Target Database and is explicitly linked to patent WO2013176970 as Example 2, where it functions as a TrkA inhibitor [1]. While its absolute Ki/IC50 value is not publicly disclosed in a peer-reviewed article, its designation as a lead example in a pharmaceutical patent indicates it met or exceeded the internal threshold for TrkA inhibition required for advancement, outperforming other untitled analogs in the series [1]. In contrast, related TrkA inhibitors from the same patent family, such as 'Tri-substituted urea derivative 1' (Example 1), possess different substitution patterns that are known to alter kinase selectivity profiles [2].

Kinase Inhibition Pain Research Oncology Binding Affinity

Molecular Structure Differentiation: Oxan-4-yl Moiety vs. Common N-Alkyl or N-Aryl Urea Substituents

The compound incorporates a unique oxan-4-yl (tetrahydropyran) ring, a saturated oxygen-containing heterocycle, which is structurally distinct from the common N-alkyl (e.g., methyl, isopropyl) or N-aryl (e.g., phenyl) substituents found in many urea-based TrkA inhibitors [1]. This oxane ring is known to enhance solubility and metabolic stability compared to cyclohexyl or phenyl analogs due to its hydrogen bond acceptor capability and reduced lipophilicity [2]. While a direct head-to-head solubility comparison is not available, class-level evidence on tetrahydropyran-containing compounds supports a calculated decrease in logP and improved aqueous solubility.

Medicinal Chemistry Drug Design Solubility Structural Biology

Selectivity Profile: TrkA vs. TrkB/TrkC Selectivity Inferred from Patent Exemplification

The patent application WO2013176970 explicitly describes compounds that are 'inhibitors of TrkA' and highlights their utility in treating TrkA-mediated disorders such as pain and cancer [1]. The compound's selection as Example 2 implies a favorable selectivity profile over other Trk family members (TrkB, TrkC) and off-target kinases, as the patent emphasizes the importance of TrkA selectivity for therapeutic applications [1]. While the exact selectivity ratios are not publicly quantified, the focused indication listing (chronic pain, neuropathic pain, cancer) aligns with the biological role of TrkA, not TrkB or TrkC, which are primarily involved in CNS and developmental processes [2].

Kinase Selectivity Trk Family Therapeutic Window Safety Pharmacology

Optimal Application Scenarios for 3-[2-Methoxy-2-(3-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea in Pain and Oncology Drug Discovery


TrkA-Dependent Pain Model Research

This compound is ideally suited for investigating TrkA-mediated signaling in inflammatory and neuropathic pain models. As a patented TrkA inhibitor from Merck, it can serve as a chemical probe to validate the role of NGF-TrkA signaling in pain pathways [1]. Its designation for chronic pain and neuropathic pain indications makes it a superior choice over non-selective kinase inhibitors that may confound results by hitting multiple pain-related targets.

Oncology Target Validation Studies

The compound's annotation as a TrkA inhibitor with anticancer indications supports its use in oncology research, particularly in cancers where NTRK1 fusions or TrkA overexpression are drivers [1]. It can be used to dissect the role of TrkA in tumor cell proliferation and survival, especially in solid tumor models listed in its patent indications (e.g., thymic cancer).

Structure-Activity Relationship (SAR) and Lead Optimization Campaigns

As Example 2 in a pharmaceutical patent, this compound represents a key benchmark for SAR studies around the urea linker and oxan-4-yl moiety. Researchers developing next-generation TrkA inhibitors can use this compound as a reference standard to compare potency, solubility, and selectivity, leveraging its unique tetrahydropyran ring as a design handle for improving pharmacokinetic properties [2].

In Vitro Selectivity Profiling and Assay Development

The compound's inferred selectivity for TrkA over other Trk family members makes it a valuable tool for developing and validating TrkA-specific biochemical and cellular assays. It can help establish the assay window and confirm target engagement, particularly when compared to pan-Trk inhibitors like Entrectinib that exhibit different selectivity fingerprints [1].

Quote Request

Request a Quote for 3-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.